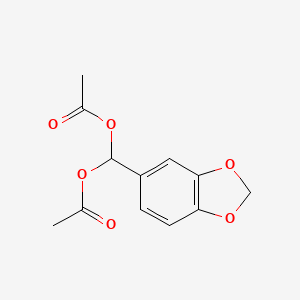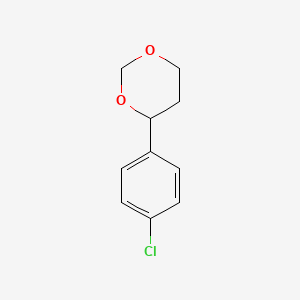
1,3-Dioxane, 4-(4-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxane, 4-(4-chlorophenyl)- is a chemical compound with the molecular formula C11H13ClO2. It is a derivative of 1,3-dioxane, where a 4-chlorophenyl group is attached to the fourth position of the dioxane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dioxane, 4-(4-chlorophenyl)- can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the corresponding acetal. This intermediate is then cyclized to form the 1,3-dioxane ring .
Industrial Production Methods
In industrial settings, the production of 1,3-dioxane, 4-(4-chlorophenyl)- often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxane, 4-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Dioxane, 4-(4-chlorophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 1,3-Dioxane, 4-(4-chlorophenyl)- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: The parent compound without the chlorophenyl group.
1,3-Dioxolane: A similar compound with a five-membered ring instead of a six-membered ring.
4-(4-Chlorophenyl)-1,3-dioxolane: A closely related compound with a similar structure but different ring size.
Uniqueness
1,3-Dioxane, 4-(4-chlorophenyl)- is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals .
Propriétés
Numéro CAS |
7133-71-3 |
|---|---|
Formule moléculaire |
C10H11ClO2 |
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-1,3-dioxane |
InChI |
InChI=1S/C10H11ClO2/c11-9-3-1-8(2-4-9)10-5-6-12-7-13-10/h1-4,10H,5-7H2 |
Clé InChI |
AQEBSMBBHRCHJM-UHFFFAOYSA-N |
SMILES canonique |
C1COCOC1C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Diethylamino)propylamino]-1,2-diphenylethanol](/img/structure/B14724486.png)


![(Z)-5-[benzyl(methyl)amino]-2-(4-chlorophenyl)-1-phenylpent-1-en-3-one](/img/structure/B14724510.png)
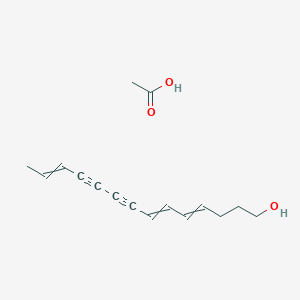
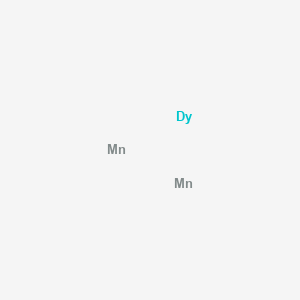

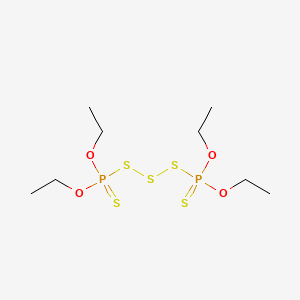
![4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol](/img/structure/B14724555.png)
![4H-3,7-Methanobenzo[3,4]cyclohepta[1,2-d]oxonine-4,6(10H)-dione](/img/structure/B14724561.png)
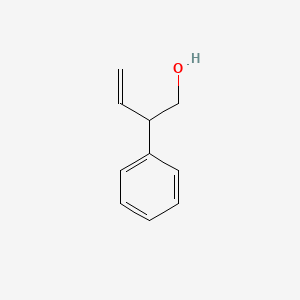
![3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-diol](/img/structure/B14724573.png)

